molecular formula C8H11ClGe B1610994 PHENYLDIMETHYLCHLOROGERMANE CAS No. 22702-76-7

PHENYLDIMETHYLCHLOROGERMANE

Cat. No.: B1610994
CAS No.: 22702-76-7
M. Wt: 215.25 g/mol
InChI Key: QBQSJNDUKDWNNK-UHFFFAOYSA-N
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Description

PHENYLDIMETHYLCHLOROGERMANE is an organogermanium compound with the molecular formula C(8)H({11})ClGe.

Preparation Methods

Synthetic Routes and Reaction Conditions

PHENYLDIMETHYLCHLOROGERMANE can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with dimethylchlorogermane in the presence of a solvent like tetrahydrofuran (THF). The reaction typically proceeds under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of chlorodimethylphenylgermane often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

PHENYLDIMETHYLCHLOROGERMANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives .

Mechanism of Action

The mechanism of action of chlorodimethylphenylgermane involves its interaction with specific molecular targets and pathways. It can form covalent bonds with various biomolecules, leading to changes in their structure and function. These interactions can result in a range of biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyldimethylgermane
  • Hexamethyldigermane
  • Tetramethylgermane

Uniqueness

PHENYLDIMETHYLCHLOROGERMANE is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other organogermanium compounds.

Properties

IUPAC Name

chloro-dimethyl-phenylgermane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClGe/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQSJNDUKDWNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](C)(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClGe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579511
Record name Chloro(dimethyl)phenylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22702-76-7
Record name Chloro(dimethyl)phenylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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